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Compound of Interest |

Compound Name: CP-461 free base
CAS No.: 227619-92-3
Cat. No.: B1669497
. J

Content Type: Technical Reference Guide Audience: Drug Discovery Scientists, Medicinal
Chemists, and Formulation Engineers Subject: Physicochemical properties, synthesis logic,
and experimental handling of CP-461.[1]

Executive Summary: The Chemical Entity[2][3][4][5]
[6][7][8]

CP-461 (also known as OSI-461) represents a second-generation Selective Apoptotic
Antineoplastic Drug (SAAND).[2][3] Structurally, it is a benzyl-amide derivative of a pyridine-
substituted sulindac analog.[2] Unlike its parent compound exisulind (sulindac sulfone), CP-461
was engineered to enhance potency against cyclic GMP-phosphodiesterase (cGMP-PDE)
isozymes, specifically PDE2 and PDES5, while maintaining a lack of cyclooxygenase (COX)
inhibitory activity.[2][1]

This guide details the physicochemical parameters that define its behavior in vitro and in vivo,
providing a roadmap for reproducible experimental handling.[1]

Chemical Identity and Structural Architecture[2][5]

CP-461 is distinct from traditional NSAIDs due to the replacement of the
methylsulfinylbenzylidene moiety of sulindac with a pyridinylmethylene group and the
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conversion of the carboxylic acid tail to an N-benzyl acetamide.[2] These modifications
significantly increase lipophilicity and target specificity.

Nomenclature and Identifiers[1]

e |[UPAC Name: (12)-N-benzyl-2-[5-fluoro-2-methyl-1-(pyridin-4-ylmethylidene)-1H-inden-3-
ylJacetamide[2]

e Common Codes: CP-461, OSI-461[2][4][3][5]
o CAS Registry Number: 227619-96-7 (Free Base)[2]
e Molecular Formula:

[1][6]

Molecular Weight: 384.45 g/mol [2][1]

Structural Diagram (Pharmacophore Map)[2]

The following diagram illustrates the modular construction of CP-461, highlighting the functional
groups responsible for its PDE inhibitory activity and solubility profile.
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Caption: Modular structural analysis of CP-461 showing the indene scaffold and key
substitutions affecting solubility and binding.
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Physicochemical Profile

The following data represents the core physicochemical properties of CP-461 free base. These
values are critical for determining appropriate vehicles for in vitro assays and in vivo dosing.

Property Value | Description Experimental Context

Typically greenish-white to

Physical State Solid crystalline powder

yellow.[2]

Indicates high lattice energy;
Melting Point 201 - 204 °C requires heating for dissolution

in some organic carriers.

Highly lipophilic.[1] Class lI/IV
Lipophilicity (LogP) ~4.5 (Predicted) BCS candidate.[2] Permeable
but solubility-limited.[2]

Weak base. lonized at gastric

pH (improving solubility),

pKa ~5.2 (Pyridine nitrogen) ) )

neutral at physiological pH

(7.4).[1]

Practically insoluble.
Aqueous Solubility <1 pg/mL (at pH 7.[2]4) Precipitation is a major risk in

cell culture media.

) - Preferred solvent for stock

Organic Solubility DMSO (> 50 mg/mL) )

solutions.[1]

Limited hydrogen bonding
H-Bond Donors 1 (Amide NH) capacity contributes to low

water solubility.[2]

o Pyridine nitrogen is the primary

H-Bond Acceptors 3 (F, O, Pyridine N)

site for protonation.[1]

Solubility & Formulation Science[1]
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Due to its high LogP and rigid crystalline structure, CP-461 presents significant formulation

challenges.[2] The free base is prone to rapid precipitation upon dilution into aqueous buffers.

Solubility Behavior[1][3][7]

pH Dependence: Solubility is enhanced in acidic environments (pH < 4) due to protonation of
the pyridine ring. However, rapid precipitation occurs as the pH rises to neutral
(intestinal/blood pH).[1]

Solvent Compatibility:
o DMSO: Excellent. Stable stock solutions (10-50 mM) can be stored at -20°C.[2]
o Ethanol: Moderate to Low.[2] Not recommended for high-concentration stocks.[2]

o Water/PBS: Poor.[2] Do not attempt direct dissolution.[2]

Experimental Protocol: Preparation of Assay Standards

To ensure reproducibility in enzymatic (PDE) or cellular (apoptosis) assays, follow this "solvent-

shift" protocol to minimize microprecipitation:

Weighing: Weigh CP-461 free base into a glass vial (avoid plastic if possible to prevent
adsorption).

Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 10 mM.
Vortex vigorously for 30 seconds.[2] If particles persist, sonicate at 40°C for 5 minutes.

Quality Check: Inspect visually. The solution must be perfectly clear and yellow/amber.
Serial Dilution: Perform all serial dilutions in 100% DMSO first.

Final Step (The Shift): Dilute the DMSO working solution 1:1000 into the assay buffer (e.g.,
RPMI + 10% FBS) immediately prior to use.

o Critical Control: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[2]
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o Observation: Watch for "crashing out" (cloudiness). If observed, use an intermediate
dilution step with PBS containing 0.1% BSA as a carrier.[1]

Synthesis and Derivatization Logic

Understanding the synthesis provides insight into the impurities profile and stability. CP-461 is
typically synthesized via a convergent route involving the condensation of an indene precursor
with a pyridine aldehyde, followed by amidation.

5-Fluoro-2-methyl-1-indanone Pyridine-4-carboxaldehyde

N/

Aldol Condensation
(Base catalyzed)

Formation of C=C bond

(2)-1-Pyridinylmethylene Indene Deriv.

Side chain modification

Amidation
(Benzylamine + Coupling Agent)

CP-461 Free Base
(Crystalline Solid)
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Caption: Convergent synthetic pathway for CP-461 highlighting the construction of the Z-
isomer scaffold.

Biological Context & Mechanism[2][9][11][12]

The physicochemical properties of CP-461 are directly tuned for its mechanism of action.[2]

 Membrane Permeability: The high LogP (4.5) ensures rapid passive diffusion across the cell
membrane, essential for targeting intracellular cGMP-PDEs.

o Target Selectivity: Unlike Sulindac (which targets COX enzymes via a carboxylic acid
interaction), the N-benzyl amide of CP-461 sterically hinders COX binding while optimizing
the fit within the catalytic pocket of PDE2 and PDES5.[2]

e Apoptosis Induction: By inhibiting PDE2/5, CP-461 elevates intracellular cGMP levels,
activating Protein Kinase G (PKG).[1] This triggers a signaling cascade that degrades

-catenin and induces apoptosis in tumor cells, independent of p53 status.
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Disclaimer: This guide is for research purposes only. CP-461 is an investigational compound
and is not approved for clinical use.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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